molecular formula C21H14N2O2 B11949733 N-(9-Anthracenylmethylene)-4-nitroaniline CAS No. 14607-12-6

N-(9-Anthracenylmethylene)-4-nitroaniline

Cat. No.: B11949733
CAS No.: 14607-12-6
M. Wt: 326.3 g/mol
InChI Key: TUWBQJMDQGUWGQ-UHFFFAOYSA-N
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Description

N-(9-Anthracenylmethylene)-4-nitroaniline: is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of an anthracene moiety linked to a nitroaniline group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Anthracenylmethylene)-4-nitroaniline typically involves the condensation reaction between 9-anthracenecarboxaldehyde and 4-nitroaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(9-Anthracenylmethylene)-4-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(9-Anthracenylmethylene)-4-nitroaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(9-Anthracenylmethylene)-4-nitroaniline involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are primarily attributed to its ability to intercalate into DNA, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

  • N-(9-Anthracenylmethylene)-4-hydroxyaniline
  • N-(9-Anthracenylmethylene)-4-chloroaniline
  • N-(9-Anthracenylmethylene)-2-methyl-5-nitroaniline

Comparison: N-(9-Anthracenylmethylene)-4-nitroaniline is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties compared to its analogs. The nitro group enhances the compound’s reactivity in reduction and substitution reactions, making it a versatile intermediate for synthesizing various derivatives. Additionally, the nitro group contributes to the compound’s potential cytotoxicity, making it a valuable candidate for anticancer research .

Properties

CAS No.

14607-12-6

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

1-anthracen-9-yl-N-(4-nitrophenyl)methanimine

InChI

InChI=1S/C21H14N2O2/c24-23(25)18-11-9-17(10-12-18)22-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H

InChI Key

TUWBQJMDQGUWGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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